A Comprehensive Technical Guide to Methyl 2-amino-6-iodobenzoate Hydrochloride (CAS 2377033-60-6): A Key Building Block for Pharmaceutical Research
A Comprehensive Technical Guide to Methyl 2-amino-6-iodobenzoate Hydrochloride (CAS 2377033-60-6): A Key Building Block for Pharmaceutical Research
Abstract
Methyl 2-amino-6-iodobenzoate hydrochloride, identified by CAS number 2377033-60-6, is a halogenated anthranilate derivative poised as a valuable and versatile building block for synthetic chemistry and drug discovery. Its unique trifunctional architecture—comprising a reactive aryl iodide, a nucleophilic aromatic amine, and a modifiable methyl ester—offers multiple avenues for molecular elaboration. This guide provides a detailed examination of its properties, synthetic utility, and handling protocols, synthesized from established chemical principles and data from structurally related analogs. It is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this compound's potential in creating complex molecular scaffolds and novel therapeutic agents.
Molecular Profile and Physicochemical Properties
The structural arrangement of Methyl 2-amino-6-iodobenzoate hydrochloride dictates its chemical reactivity and physical characteristics. The presence of the hydrochloride salt significantly influences its solubility profile compared to its freebase form.
Caption: Chemical Structure of Methyl 2-amino-6-iodobenzoate hydrochloride.
Table 1: Compound Identification and Key Properties
| Property | Value | Source/Rationale |
| CAS Number | 2377033-60-6 | Registry Number |
| Molecular Formula | C₈H₉ClINO₂ | - |
| Molecular Weight | 313.52 g/mol | Calculated |
| Physical Form | Predicted to be a white to off-white or yellow solid. | Based on analogs like Methyl 2-amino-5-iodobenzoate.[1] |
| Solubility | Expected to have moderate solubility in water and polar protic solvents (e.g., methanol, ethanol) due to the hydrochloride salt. Limited solubility in non-polar organic solvents. | Chemical Principles |
| Melting Point | Data not publicly available. Related isomers like 3-aminomethylbenzoic acid methyl ester hydrochloride melt at 179-181 °C, while the freebase Methyl 2-amino-5-iodobenzoate melts at 85 °C.[1] | Analog Data |
| Stability | Stable under recommended storage conditions.[2] Likely sensitive to light and air over prolonged periods. | Analog Data |
The Role in Synthetic Chemistry and Drug Discovery
The synthetic value of Methyl 2-amino-6-iodobenzoate hydrochloride stems from the distinct reactivity of its functional groups, making it a powerful intermediate for building molecular complexity.
A. The Aryl Iodide: A Handle for Cross-Coupling
The carbon-iodine bond is the most reactive of the aryl halides in transition-metal-catalyzed cross-coupling reactions. This makes the iodine atom at the 6-position an exceptionally valuable synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds, which are foundational transformations in pharmaceutical synthesis.[3][4]
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
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Heck Coupling: Reaction with alkenes to form substituted olefins.
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Buchwald-Hartwig Amination: Reaction with amines to form diaryl amines.
Caption: Utility of the aryl iodide in palladium-catalyzed cross-coupling reactions.
B. The Anthranilate Scaffold: A Privileged Core
The 2-aminobenzoate (anthranilate) core is a well-established "privileged scaffold" in medicinal chemistry. It serves as a precursor for a wide range of heterocyclic systems, particularly quinazolines and acridones, which are present in numerous biologically active compounds. The amino group can act as a nucleophile or be diazotized, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for diversification.[5][6]
C. The "Magic Methyl" Effect
While not the primary reactive site, the methyl ester group is significant. In drug design, the strategic placement of a methyl group can have profound, sometimes unexpected, positive effects on a compound's biological profile—a phenomenon often called the "magic methyl" effect.[7] It can improve metabolic stability by blocking sites of oxidation, enhance binding affinity by filling hydrophobic pockets, and favorably alter conformation.[7] While this compound features a methyl ester, its principles are relevant when considering modifications of the core structure.
Proposed Synthetic Strategy and Workflow
While specific manufacturing details for CAS 2377033-60-6 are proprietary, a chemically sound synthetic route can be proposed based on established methodologies for analogous compounds. A common approach involves the direct iodination of an anthranilate precursor, followed by salt formation.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Hypothetical Synthesis
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Iodination: To a solution of Methyl 2-aminobenzoate in a suitable solvent (e.g., acetic acid or dichloromethane), add an iodinating agent such as N-Iodosuccinimide (NIS) or Iodine with an oxidizing agent. The reaction is typically stirred at room temperature until completion, monitored by TLC or LC-MS.
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Work-up and Isolation: The reaction mixture is quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine. The organic phase is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude free base, Methyl 2-amino-6-iodobenzoate.
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Purification of Free Base: The crude product is purified via column chromatography or recrystallization to achieve high purity.
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Hydrochloride Salt Formation: The purified free base is dissolved in a minimal amount of a dry, non-protic solvent like diethyl ether or ethyl acetate. A stoichiometric amount of hydrogen chloride (as a solution in dioxane or ether, or as a gas) is added slowly with stirring.
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Isolation of Final Product: The precipitated hydrochloride salt is collected by filtration, washed with cold solvent (e.g., diethyl ether) to remove any non-basic impurities, and dried under vacuum to yield Methyl 2-amino-6-iodobenzoate hydrochloride as a solid.
Analytical Characterization
A robust analytical data package is essential to confirm the identity, purity, and quality of the compound. A Certificate of Analysis (CoA) for this material should include the following tests.[8][9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the structure by showing characteristic signals for the aromatic protons (with coupling patterns indicative of the 1,2,6-substitution), the N-H protons (which may be broad and exchangeable), and the methyl ester singlet.
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¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the ester and the carbon atom bonded to iodine.
-
-
Mass Spectrometry (MS): Will determine the molecular weight. The analysis would show the molecular ion peak corresponding to the free base (C₈H₈INO₂) upon loss of HCl.
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Infrared (IR) Spectroscopy: Will identify key functional groups, with characteristic absorption bands for N-H stretching (amine salt), C=O stretching (ester), and C-I stretching.
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Purity by High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity.
Protocol: HPLC Purity Assessment
This protocol provides a self-validating framework for method development. The goal is to achieve a sharp, symmetrical peak for the main component, well-resolved from any potential impurities.
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Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a logical starting point due to the compound's aromatic and moderately polar nature.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid is crucial for good peak shape by suppressing the ionization of any free amine.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Method Development:
-
Isocratic Elution: Begin with a series of isocratic runs (e.g., 50% B, 60% B, 70% B) to find the approximate solvent strength needed to elute the compound with a reasonable retention time (3-10 minutes).
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Gradient Elution: Develop a linear gradient (e.g., 10% to 90% B over 20 minutes) to resolve the main peak from both early and late-eluting impurities. This is essential for accurately calculating purity.
-
-
Detection: Monitor the eluent at a wavelength where the chromophore absorbs strongly, likely around 254 nm or by running a UV scan to find the absorbance maximum.
-
Quantification: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 2377033-60-6 is not widely available, data from closely related halogenated and aminated aromatic compounds provide a strong basis for safe handling procedures.[2][10]
Table 2: Hazard Summary and First Aid
| Hazard | Description | First Aid Measures |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[2][10] | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][10] |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation.[2][10] | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][10] |
| Eye Contact | May cause serious eye irritation.[2][10] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2][10] |
| Ingestion | May be harmful if swallowed.[2] | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[2][11] |
Protocol: Safe Handling and Storage
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Engineering Controls: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne levels below exposure limits.[2] Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.
-
-
Hygiene Measures: Wash hands thoroughly after handling and before eating, drinking, or smoking.[2] Avoid breathing dust.[2]
-
Spill Response: In case of a small spill, use appropriate tools to carefully sweep or scoop the material into a designated waste container. For large spills, prevent dust formation and use a shovel to place the material into a waste disposal container.[2]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2][10] Protect from light and moisture. Storage at low temperatures (e.g., 2-8°C) may be recommended to ensure long-term stability.
Conclusion
Methyl 2-amino-6-iodobenzoate hydrochloride is a strategically designed chemical intermediate with significant potential for accelerating research and development in the pharmaceutical and chemical industries. Its value lies not in any intrinsic biological activity but in the synthetic versatility afforded by its three distinct functional groups. The aryl iodide is primed for modern cross-coupling chemistry, the anthranilate core provides a proven scaffold for bioactive heterocycles, and the ester allows for further straightforward modifications. By understanding its properties and employing the rigorous analytical and safety protocols outlined in this guide, scientists can effectively and safely unlock the synthetic potential of this powerful building block.
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